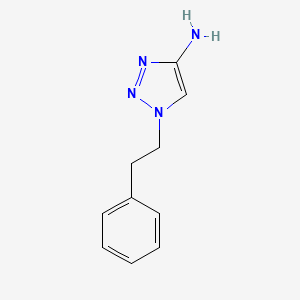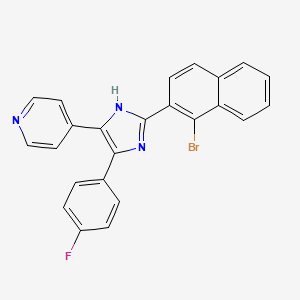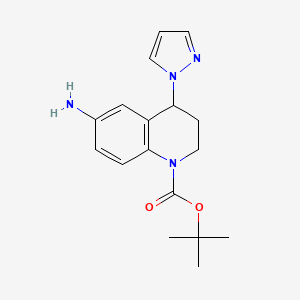
tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic amines This compound features a quinoline core structure substituted with an amino group, a pyrazolyl group, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino group and the pyrazolyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazolyl group can be reduced to form pyrazoline derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for ester substitution include alcohols and acid catalysts.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Various esters or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-quinoline-1-carboxylate: Similar structure but lacks the dihydroquinoline moiety.
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1-carboxylate: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H22N4O2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
tert-butyl 6-amino-4-pyrazol-1-yl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-7-15(21-9-4-8-19-21)13-11-12(18)5-6-14(13)20/h4-6,8-9,11,15H,7,10,18H2,1-3H3 |
InChI-Schlüssel |
OWFORCCLZBFYES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)N)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

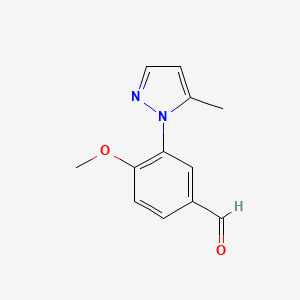
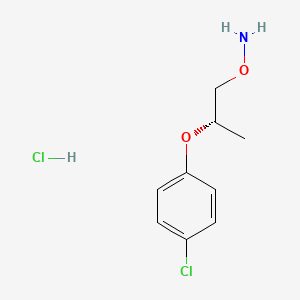

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
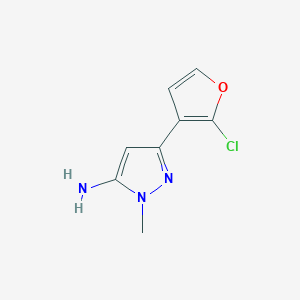
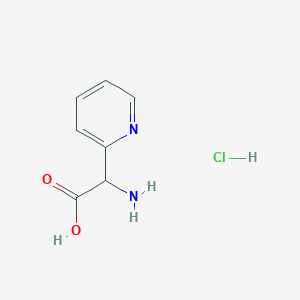
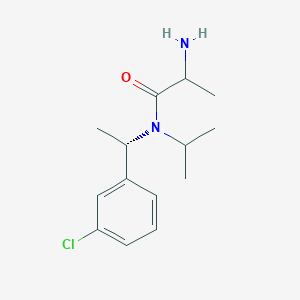
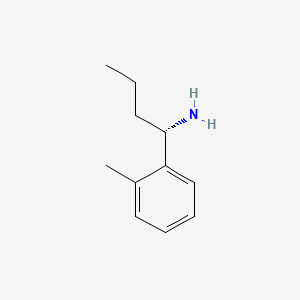
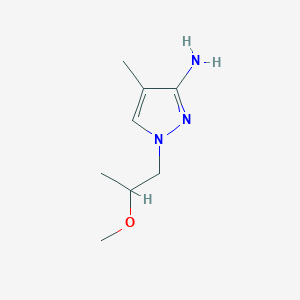
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
